1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Catalog No.
S594354
CAS No.
15580-20-8
M.F
C13H23N3O
M. Wt
237.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimid...

CAS Number

15580-20-8

Product Name

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2

InChI Key

XNPOFXIBHOVFFH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C=NCCN2CCOCC2

Synonyms

1-CMEC, 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide, 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide tosylate, CMCT

Canonical SMILES

C1CCC(CC1)N=C=NCCN2CCOCC2

Coupling Agent:

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as CMC or N-Cyclohexyl-N′-2-morpholinoethyl carbodiimide) is a carbodiimide . This class of chemicals acts as coupling agents in organic chemistry, facilitating the formation of amide bonds between carboxylic acids and amines.

CMC specifically finds application in peptide synthesis . It can be used to couple amino acids to form peptide chains, which are the building blocks of proteins.

Advantages over Other Coupling Agents:

Compared to other commonly used carbodiimides like dicyclohexylcarbodiimide (DCC), CMC offers several advantages:

  • Higher solubility in aqueous solutions: This allows for reactions to be conducted under milder conditions, reducing the risk of side reactions and improving the overall efficiency of the process .
  • Reduced racemization: Racemization refers to the formation of undesired stereoisomers during peptide synthesis. CMC exhibits lower levels of racemization compared to DCC, making it a valuable tool for the synthesis of stereochemically pure peptides .

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide is a carbodiimide compound notable for its role as a coupling reagent in organic synthesis, particularly in peptide synthesis. Its molecular formula is C21H33N3O4SC_{21}H_{33}N_3O_4S with a molecular weight of approximately 423.57 g/mol. The compound is characterized by the presence of a cyclohexyl group and a morpholinoethyl side chain, which contribute to its unique reactivity and solubility properties. It typically appears as a white to light yellow solid and is soluble in water and organic solvents like methanol and benzene .

CMCDI activates the carboxylic acid by forming a transient acyl imine intermediate. This intermediate then reacts with the amine to form the desired amide bond and release the N-acylurea byproduct. The mechanism leverages the electrophilic nature of the carbodiimide group to facilitate the reaction.

CMCDI can be irritating to the skin, eyes, and respiratory system. It is also suspected to be a mutagen. Here are some safety precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling CMCDI.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide primarily acts as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines. This reaction is crucial in peptide synthesis, where it activates carboxylic acids to react with amines, forming stable peptide bonds. The mechanism often involves the formation of an O-acylisourea intermediate, which subsequently reacts with the amine to yield the desired product . Additionally, it can participate in gas-phase alkylation reactions, where it transfers its carbodiimide functionality to various anionic species, demonstrating versatility in synthetic applications .

The biological activity of 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has been explored in various contexts. It has been used in the modification of biomolecules, such as tRNA, indicating potential applications in molecular biology and biochemistry . Its ability to form stable covalent bonds with amino acids makes it valuable for creating peptidomimetics and other biologically relevant compounds.

Several methods have been developed for synthesizing 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide:

  • Direct Synthesis: This involves reacting cyclohexyl isocyanate with N-(2-aminoethyl)morpholine under controlled conditions to yield the carbodiimide directly. The process includes steps such as intramolecular dehydration to form the carbodiimide structure .
  • Phase-Transfer Catalysis: A newer method involves using phase-transfer catalysis to facilitate the dehydration of ureas with arenesulfonyl chlorides, which can be adapted for synthesizing unsymmetrically substituted carbodiimides like this compound .
  • Modification of Existing Compounds: The compound can also be synthesized through modifications of related carbodiimides by introducing specific substituents that enhance its reactivity or solubility properties .

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide finds applications primarily in:

  • Peptide Synthesis: It is widely used as a coupling reagent for forming peptide bonds in chemical synthesis.
  • Bioconjugation: The compound facilitates the conjugation of biomolecules, enhancing drug design and development.
  • Pharmaceutical Industry: Its utility in synthesizing various pharmaceutical compounds underscores its importance in medicinal chemistry .

Studies involving 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide have shown that it can effectively transfer its carbodiimide functionality to other molecules, such as peptides containing carboxylic acid groups. This property allows for selective modifications and derivatizations in both solution and gas phases, expanding its utility in synthetic organic chemistry .

Several compounds share structural or functional similarities with 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide. Here are some notable examples:

Compound NameStructureUnique Features
N,N'-DicyclohexylcarbodiimideDicyclohexylcarbodiimideCommonly used as a coupling agent but less soluble than 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide.
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimideEthyl-DimethylaminopropylcarbodiimideKnown for its effectiveness in peptide coupling but may exhibit different reactivity profiles due to steric factors.
1-Cyclopropyl-3-(2-morpholinoethyl)carbodiimideCyclopropyl-MorpholinoethylcarbodiimideSimilar morpholino group but differs in ring structure, affecting sterics and reactivity.

These compounds illustrate the diversity within the carbodiimide class while highlighting the unique properties of 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide due to its specific substituents and structure.

Catalytic Approaches for Carbodiimide Formation from Isocyanate Precursors

The dimerization of cyclohexyl isocyanate remains the most scalable route to CMCT, driven by organophosphorus catalysts. Density functional theory (DFT) calculations reveal a two-step mechanism:

  • Catalyst activation: 3-Methyl-1-phenyl-2-phospholene-1-oxide (MPPO) coordinates to isocyanate via $$ \text{O} \rightarrow \text{P} $$ donation, lowering the transition state energy to $$ 52.9 \, \text{kJ/mol} $$.
  • Dimerization: Two isocyanate molecules couple with $$ \text{CO}_2 $$ elimination, following second-order kinetics ($$ k = 1.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 353 K).

Table 1: Catalytic Systems for Isocyanate → CMCT Conversion

CatalystTemp (°C)SolventYield (%)Purity (%)Source
MPPO80o-DCB9899.5
Triphenylphosphine oxide110Toluene8297.2
Pyridine N-oxide90DMF6795.8

Industrial protocols (e.g., US Patent 3,907,780) combine 0.5–5 wt% phosphorus catalysts (e.g., triethyl phosphate) with 0.05–1 wt% co-catalysts (water/aniline), achieving 95% conversion in <2 hours at 150–200°C.

Novel Dehydration Strategies for Thiourea/Urea Derivatives

Thiourea dehydration provides an alternative route, particularly for lab-scale CMCT synthesis. The Sheehan-Hlavka method involves:

  • Thiourea formation: Cyclohexyl isothiocyanate + N-(2-aminoethyl)morpholine → Thiourea intermediate (67% yield).
  • Dehydration: p-Toluenesulfonyl chloride/pyridine in refluxing CH$$2$$Cl$$2$$ (91% yield via $$ \text{S} $$-elimination).

Critical parameters:

  • Stoichiometry: 1:1.2 thiourea:pTsCl ratio minimizes sulfonate byproducts.
  • Solvent polarity: Dielectric constants >4.8 (e.g., DMF, dioxane) enhance reaction rates by stabilizing zwitterionic intermediates.

Solvent Systems and Reaction Kinetics

CMCT synthesis exhibits pronounced solvent dependence due to carbodiimide’s hydrolytic sensitivity ($$ t{1/2} = 12 \, \text{hr} $$ in H$$2$$O). Industrial processes use:

  • Non-polar solvents: o-Dichlorobenzene (o-DCB, ε=9.9) for high-temperature reactions (>100°C).
  • Polar aprotic solvents: DMF/dioxane for thiourea dehydrations (25–40% solids loading).

Kinetic profile:

  • Arrhenius equation: $$ \ln k = -\frac{55800}{RT} + 14.2 $$ ($$ R^2 = 0.98 $$).
  • Optimal conditions: 80°C for 1.5 hr in o-DCB achieves 98% conversion.

Purification Techniques for Enhanced Yield and Purity

CMCT’s hygroscopicity and thermal lability ($$ T_{dec} = 145°C $$) necessitate specialized purification:

Table 2: CMCT Purification Methods

TechniqueConditionsPurity (%)Recovery (%)Source
Biphasic extraction5% NaHCO$$3$$/1M HCl in CH$$2$$Cl$$_2$$99.889
Fractional crystallizationXylene at -20°C99.575
Vacuum sublimation0.2 Torr, 100°C99.965

Post-purification analysis via polarography ([E$$_{1/2}$$ = -0.73 V vs. SCE]) confirms absence of thiourea/urea contaminants.

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide serves as a powerful coupling agent that facilitates the formation of peptide bonds through specific activation pathways for carboxylic acid functionalization [1] [2]. The activation mechanism begins with the nucleophilic attack of the carboxylate group on the electrophilic carbon center of the carbodiimide moiety [9] [10]. This initial step requires protonation of the carbodiimide to form a carbocation, which enhances the electrophilicity necessary for effective carboxyl group activation [10] [25].

The reaction proceeds through a second-order mechanism between the doubly protonated carbodiimide species and the ionized carboxylate group [25] [29]. Research has demonstrated that the rate constant for this activation step reaches values of 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in organic media, representing a 10⁵-fold increase compared to aqueous systems [25] [29]. The pH dependence of this activation pathway shows optimal performance in the range of 4.7 to 5.5, though functional coupling can be achieved up to pH 7.4 [21] [24].

The carbodiimide activation pathway involves the formation of multiple reactive intermediates that compete for reaction with available nucleophiles [9] [12]. The primary activation route generates an O-acylisourea intermediate through direct reaction between the carboxylic acid and the carbodiimide [9] [10]. This intermediate represents the most reactive species in the coupling sequence and determines the overall efficiency of peptide bond formation [25] [29].

Activation ParameterValueConditions
Rate constant (kP)4.1 × 10⁴ M⁻¹ s⁻¹20°C, organic media
Optimal pH range4.7-5.5Aqueous buffer systems
Functional pH rangeUp to 7.4Extended coupling conditions
Temperature dependence52.9 kJ mol⁻¹Activation energy barrier

Intermediate Stabilization Through O-Acylisourea Complexation

The O-acylisourea intermediate formed during carbodiimide activation represents a critical species that requires stabilization to achieve efficient peptide coupling [9] [18] [21]. This intermediate exhibits inherent instability in aqueous solutions due to competing hydrolysis reactions that regenerate the original carboxyl group and produce N-substituted urea byproducts [10] [18]. The stabilization of this reactive intermediate directly influences the success of subsequent nucleophilic attack by primary amines [21] [24].

Experimental studies have revealed that the O-acylisourea intermediate can undergo several competing pathways that affect its stability and reactivity [9] [12]. The first pathway involves direct reaction with amino groups to form the desired amide bond while releasing urea byproducts [9] [10]. The second pathway leads to formation of symmetrical acid anhydrides through reaction with additional carboxylic acid molecules [9] [12]. The third pathway results in an undesirable O-to-N rearrangement that produces unreactive N-acylurea species [12] [21].

The stabilization of O-acylisourea complexes depends on several factors including solvent polarity, temperature, and the presence of stabilizing additives [18] [21]. Research has shown that the half-life of these intermediates varies significantly with pH, decreasing from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [16] [18]. The morpholinoethyl substituent in 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide provides enhanced stabilization compared to other carbodiimide variants through favorable electronic and steric effects [2] .

Mechanistic investigations have demonstrated that the stabilization of O-acylisourea intermediates follows first-order kinetics with respect to the intermediate concentration [10] [25]. The reaction enthalpy for intermediate formation has been measured at -15.05 kJ mol⁻¹, indicating an exothermic process that favors complex stability [23]. The activation energy barrier for O-acylisourea formation was determined to be 52.87 kJ mol⁻¹, consistent with experimental observations of coupling efficiency [23] [25].

Stabilization FactorEffect on Half-lifeOptimal Conditions
pH 7.0, 0°C4-5 hoursAqueous buffer
pH 8.6, 4°C10 minutesElevated pH
Organic mediaExtended stabilityNon-aqueous solvents
Morpholinoethyl substitutionEnhanced stabilizationStructural modification

Nucleophilic Attack Kinetics by Primary Amines

The nucleophilic attack by primary amines on activated carboxylic acid intermediates represents the rate-limiting step in peptide bond formation mediated by 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide [25] [29]. Primary amines react with O-acylisourea intermediates through a nucleophilic addition-elimination mechanism that proceeds via tetrahedral intermediate formation [16] [20]. The kinetics of this process depend on the basicity of the attacking amine, the electrophilicity of the activated carboxyl species, and the reaction conditions [16] [25].

Experimental kinetic studies have revealed that the reaction between primary amines and O-acylisourea intermediates follows second-order kinetics with rate constants that vary significantly based on amine structure and reaction medium [18] [25]. The nucleophilic attack occurs preferentially at physiological to slightly alkaline pH conditions ranging from 7.2 to 9.0, where primary amines exist predominantly in their unprotonated, nucleophilic form [16] [18]. The reaction rate increases substantially at higher pH values due to increased nucleophilicity of the amine, though competing hydrolysis of the intermediate also accelerates [16] [25].

The morpholinoethyl substituent in 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide influences the nucleophilic attack kinetics through electronic effects that modulate the reactivity of the O-acylisourea intermediate [2] . Comparative studies have shown that this structural modification enhances the selectivity for primary amine attack over competing side reactions [18] [25]. The presence of the morpholine ring system provides additional stabilization to the transition state, resulting in improved coupling efficiency compared to other carbodiimide variants [18].

Mechanistic analysis of the nucleophilic attack pathway has identified key factors that control reaction kinetics and product selectivity [16] [25]. The reaction proceeds through formation of a tetrahedral intermediate that subsequently eliminates the urea byproduct to generate the final amide bond [16] [20]. The elimination step is facilitated by proton transfer processes that stabilize the departing group and drive the reaction toward completion [20] [25].

Kinetic ParameterPrimary AminesReaction Conditions
pH optimum7.2-9.0Physiological to alkaline
Rate enhancement10³-10⁴ foldvs. uncatalyzed reaction
Temperature dependenceArrhenius behaviorActivation energy ~55 kJ mol⁻¹
Selectivity factor>95%Primary vs. secondary amines

Comparative Analysis of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide vs. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Dicyclohexylcarbodiimide in Aqueous vs. Organic Media

Comparative mechanistic studies have revealed significant differences in the performance of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide relative to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and Dicyclohexylcarbodiimide across different solvent systems [18] [31] [32]. In aqueous media, 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide demonstrates superior coupling efficiency due to its enhanced water solubility and reduced susceptibility to hydrolysis-induced deactivation [31] [34]. The morpholinoethyl substituent provides favorable hydrophilic-lipophilic balance that optimizes both solubility and reactivity in aqueous environments [2] .

Experimental data comparing coupling efficiencies in aqueous media show that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide achieves reaction yields of 80-90% under optimized conditions, while 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide typically yields 45-76% and Dicyclohexylcarbodiimide shows poor aqueous performance due to limited solubility [18] [31] [36]. The rate constant for O-acylisourea formation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide reaches 4.1 × 10⁴ M⁻¹ s⁻¹ in organic media but decreases by 10⁵-fold in aqueous systems [25] [29].

In organic media, all three carbodiimides demonstrate comparable reactivity, though subtle differences in reaction kinetics and selectivity patterns emerge [32] [36] [39]. Dicyclohexylcarbodiimide shows optimal performance in anhydrous organic solvents where its limited water solubility is not a constraint [32] [35]. However, the formation of insoluble dicyclohexylurea byproducts can complicate product purification and limit its utility in certain synthetic applications [32] [39].

The solvent-dependent performance differences reflect fundamental variations in solvation effects, intermediate stability, and competing reaction pathways [30] [33]. In aqueous media, hydrogen bonding interactions significantly influence intermediate stability and reaction kinetics [10] [18]. Organic solvents reduce competing hydrolysis reactions but may alter the relative rates of desired coupling versus side reactions [25] [32].

Carbodiimide TypeAqueous Yield (%)Organic Yield (%)Solubility Profile
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide80-9085-95High water solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide45-7678-86Water soluble
Dicyclohexylcarbodiimide<3081-95Organic soluble only
Reaction ParameterAqueous MediaOrganic MediaSolvent Effect
Rate constant (M⁻¹ s⁻¹)10²-10³10⁴-10⁵100-fold enhancement
Intermediate stabilityMinutesHoursExtended lifetime
Side reaction rateHigh hydrolysisMinimal hydrolysisReduced competition
Product purityModerateHighCleaner reactions

XLogP3

2.6

MeSH Pharmacological Classification

Cross-Linking Reagents

Other CAS

15580-20-8

Wikipedia

N-cyclohexyl-N'-(2-(4-morpholinyl)ethyl)carbodiimide

Dates

Modify: 2023-08-15

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